molecular formula C8H10N2S3 B13973691 4-Isothiazolecarbonitrile, 3-(methylthio)-5-(propylthio)- CAS No. 37572-29-5

4-Isothiazolecarbonitrile, 3-(methylthio)-5-(propylthio)-

Cat. No.: B13973691
CAS No.: 37572-29-5
M. Wt: 230.4 g/mol
InChI Key: XQOPRFISYFTQQB-UHFFFAOYSA-N
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Description

3-(Methylthio)-5-(propylthio)-4-isothiazolecarbonitrile is an organic compound characterized by the presence of both methylthio and propylthio groups attached to an isothiazole ring with a carbonitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to optimize production efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)-5-(propylthio)-4-isothiazolecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The isothiazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether groups would yield sulfoxides or sulfones, while reduction of the carbonitrile group would produce an amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(Methylthio)-5-(propylthio)-4-isothiazolecarbonitrile would depend on its specific interactions with molecular targets. For example, if it exhibits antimicrobial activity, it may inhibit essential enzymes or disrupt cell membranes. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylthio)-5-(propylthio)-4-isothiazolecarbonitrile is unique due to the combination of its functional groups and the isothiazole ring, which may confer distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

37572-29-5

Molecular Formula

C8H10N2S3

Molecular Weight

230.4 g/mol

IUPAC Name

3-methylsulfanyl-5-propylsulfanyl-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C8H10N2S3/c1-3-4-12-8-6(5-9)7(11-2)10-13-8/h3-4H2,1-2H3

InChI Key

XQOPRFISYFTQQB-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(C(=NS1)SC)C#N

Origin of Product

United States

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